Bodipy 576/589

Description

Historical Context and Evolution of Boron-Dipyrromethene (BODIPY) Dye Chemistry

The journey of Boron-Dipyrromethene (BODIPY) dyes began in 1968 with their first synthesis by Treibs and Kreuzer. acs.orgnih.govrsc.org These dyes, chemically known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes, initially garnered interest for their remarkable optical characteristics, including high molar extinction coefficients, sharp fluorescence peaks, and high fluorescence quantum yields. acs.orgrsc.org Over the decades, the versatility of the BODIPY core has been extensively explored, allowing for chemical modifications at various positions of the molecule. This structural adaptability enables the fine-tuning of their photophysical properties, leading to a broad palette of fluorescent dyes with emissions spanning the visible to near-infrared regions of the spectrum. frontiersin.org The robustness of the BODIPY structure has facilitated its use in a wide array of scientific and technological fields, from bioimaging and fluorescent labeling of proteins and lipids to materials science applications such as laser dyes and sensors. nih.govfrontiersin.org

Unique Significance and Research Trajectory of Bodipy 576/589 in Contemporary Scientific Inquiry

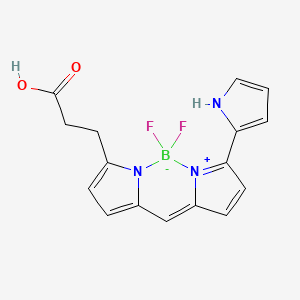

This compound is a specific derivative of the BODIPY family that exhibits bright, red fluorescence. acs.orgaatbio.com Its nomenclature, "576/589," refers to its approximate absorption and emission maxima in nanometers, respectively. mdpi.com A key structural feature that distinguishes this compound and contributes to its long-wavelength emission is the presence of a pyrrolyl group at the α-position of the BODIPY core, extending the π-conjugation of the chromophore. nih.govacs.org This modification results in a significant red shift in its spectral properties compared to the parent BODIPY core. nih.gov

The unique hydrophobic nature of this compound makes it an ideal stain for lipids, membranes, and other lipophilic structures within cells. acs.orgaatbio.comresearchgate.net Furthermore, its relatively long excited-state lifetime (typically around 5 nanoseconds or longer), high quantum yield, and large two-photon absorption cross-section have made it a valuable tool in advanced fluorescence microscopy techniques, including fluorescence polarization-based assays and two-photon microscopy. acs.orgnih.govaatbio.com The research trajectory of this compound has been marked by the development of various derivatives, such as those containing carboxylic acid or N-hydroxysuccinimidyl (NHS) ester functional groups, which allow for its conjugation to a wide range of biomolecules, including proteins, antibodies, and amine-modified oligonucleotides. acs.orgaatbio.com

Overview of Current Research Trends and Foundational Theories Pertaining to this compound Derivatives

Current research on this compound and its derivatives is focused on several key areas. A significant trend involves the synthesis of novel analogues with further tailored photophysical properties. For instance, researchers are exploring the installation of different substituents on the pyrrolyl ring and other positions of the BODIPY core to modulate the dye's emission wavelength, quantum yield, and environmental sensitivity. nih.govacs.org These efforts aim to develop probes with enhanced performance for specific applications, such as targeted bioimaging and as photosensitizers in photodynamic therapy. acs.org

Another major research thrust is the development of "smart" or environment-sensitive probes based on the this compound scaffold. These probes are designed to exhibit changes in their fluorescence properties in response to specific environmental parameters, such as polarity or viscosity, enabling the study of dynamic processes within living cells. nih.gov

Theoretical and computational studies, particularly using Density Functional Theory (DFT), play a crucial role in modern research on Bodipy derivatives. These theoretical approaches provide valuable insights into the relationship between the molecular structure and the photophysical properties of the dyes. ias.ac.inrsc.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can predict how structural modifications will affect the absorption and emission spectra, aiding in the rational design of new dyes with desired characteristics. ias.ac.inrsc.org For example, theoretical studies have helped to elucidate the mechanism by which extending the π-conjugation through the addition of a pyrrole (B145914) group leads to the observed red-shift in the emission of this compound. rsc.org

Scope and Organizational Framework of the Academic Research Outline on this compound

This article provides a focused examination of the chemical compound this compound. The content is structured to first provide a historical and foundational understanding of BODIPY dyes in general. It then narrows its focus to the specific attributes and research significance of this compound. The subsequent sections delve into the current research trends and the theoretical underpinnings that guide the development of its derivatives. The information presented is based on detailed research findings and is intended to offer a scientifically accurate and authoritative overview of this important fluorescent probe.

Interactive Data Tables

Table 1: General Properties of this compound

| Property | Value | Reference |

| Appearance | Dark colored solid | acs.org |

| Molecular Formula | C₁₆H₁₄BF₂N₃O₂ (for carboxylic acid derivative) | acs.org |

| Molecular Weight | 329.11 g/mol (for carboxylic acid derivative) | acs.org |

| Solubility | Good in DMF, DMSO | aatbio.comacs.org |

| Excitation Maximum (Ex) | ~576 nm | mdpi.com |

| Emission Maximum (Em) | ~589 nm | mdpi.com |

| Extinction Coefficient | High | acs.orgaatbio.com |

| Fluorescence Quantum Yield | High | acs.orgaatbio.com |

| Excited-State Lifetime | ~5 nanoseconds or longer | acs.orgnih.govaatbio.com |

Table 2: Common Derivatives of this compound and Their Applications

| Derivative | Reactive Group | Reactivity | Key Applications | Reference |

| This compound, carboxylic acid | Carboxylic acid (-COOH) | Can be activated to react with primary amines | Reference control, conjugation to amino groups after activation | acs.org |

| This compound, NHS ester | N-hydroxysuccinimidyl ester | Primary amines (R-NH₂) | Labeling of proteins, antibodies, and amine-modified oligonucleotides | acs.orgaatbio.com |

| Cholesteryl this compound C11 | Cholesteryl ester | Incorporation into lipid structures | Studying intravascular lipid metabolism | nih.gov |

Properties

Molecular Formula |

C16H14BF2N3O2 |

|---|---|

Molecular Weight |

329.1 g/mol |

IUPAC Name |

3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid |

InChI |

InChI=1S/C16H14BF2N3O2/c18-17(19)21-11(6-8-16(23)24)3-4-12(21)10-13-5-7-15(22(13)17)14-2-1-9-20-14/h1-5,7,9-10,20H,6,8H2,(H,23,24) |

InChI Key |

HEVJIRROVGECSJ-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CN4)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Functionalization of Bodipy 576/589 Scaffolds

Classical and Contemporary Synthetic Routes to the Bodipy 576/589 Core Structure

The synthesis of the core BODIPY structure has been well-established through several classical routes, which are often adapted to produce specific derivatives like this compound. The most common approach is a multi-step process rooted in porphyrin chemistry. researchgate.net

Classical Synthesis: This methodology typically involves two key stages:

Condensation and Oxidation: The process begins with an acid-catalyzed condensation of a pyrrole (B145914) derivative with an appropriate aldehyde or acid chloride. researchgate.netrsc.org For meso-substituted BODIPYs, a substituted aldehyde is used. This reaction forms a dipyrromethane intermediate. rsc.org Subsequent oxidation of the dipyrromethane, often using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, yields the corresponding dipyrromethene. rsc.orgd-nb.info

Boron Complexation: The final step involves the complexation of the dipyrromethene with a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). rsc.org This reaction coordinates the boron atom to the nitrogen atoms of the dipyrromethene, forming the stable, fluorescent BODIPY core.

Contemporary Approaches: Modern synthetic strategies have focused on improving the efficiency and environmental footprint of BODIPY synthesis.

Mechanochemical Synthesis: A significant advancement towards green chemistry is the use of mechanochemistry. BODIPY dyes have been synthesized under solvent-free or nearly solvent-free conditions by grinding the reactants (e.g., 2,4-dimethylpyrrole (B27635) and an aldehyde) in a mortar and pestle. d-nb.info The entire sequence, including condensation, oxidation, and complexation, can be completed in minutes, offering a stark contrast to traditional methods that can take hours or days. d-nb.info

Regioselective Functionalization Strategies for this compound Derivatives

Post-synthetic modification of the BODIPY core is a powerful tool for tailoring its properties. The ability to selectively introduce functional groups at specific positions (regioselectivity) is crucial for developing targeted molecular probes and advanced materials. nih.gov

The pyrrole rings of the BODIPY core offer multiple sites for functionalization. Halogenated BODIPYs are particularly valuable as versatile platforms for introducing a wide range of substituents. nih.govnih.gov

Halogenation: Direct halogenation of the BODIPY core using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine can introduce chloro, bromo, or iodo groups at the pyrrole positions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated BODIPYs serve as excellent precursors for various Pd(0)-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, C-O, and C-S bonds. nih.gov The reactivity of different halogenated positions can be exploited for stepwise functionalization. For instance, studies on polybrominated BODIPYs have shown that the C–Br bonds at the 3,5-positions are more reactive towards palladium insertion than those at the 2,6-positions, allowing for selective derivatization. acs.orgacs.org

| Reaction Type | Catalyst/Reagents | Positions Functionalized | Description |

| Suzuki Coupling | Pd(0) catalyst, boronic acid/ester | 2, 3, 5, 6 | Forms new C-C bonds, introducing aryl or vinyl groups. nih.govmdpi.com |

| Stille Coupling | Pd(0) catalyst, organostannane | 3, 5, 8 | Effective for creating C-C bonds with high regioselectivity, particularly at the 8-position. nih.govnih.gov |

| Sonogashira Coupling | Pd(0)/Cu(I) catalyst, terminal alkyne | 2, 6 | Introduces alkynyl groups, extending the π-conjugation of the core. nih.gov |

| Heck Coupling | Pd(0) catalyst, alkene | 2, 6 | Forms C-C bonds by coupling with alkenes. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amines, thiols, alkoxides) | 3, 5 | Halogens at the 3,5-positions are susceptible to replacement by various nucleophiles. researchgate.netresearchgate.netacs.org |

Interactive Data Table: Common Peripheral Functionalization Reactions

The meso-position (C8) is a critical site for modifying the electronic and steric properties of the BODIPY chromophore. rsc.org Substituents at this position can significantly influence the dye's absorption/emission wavelengths, fluorescence quantum yield, and propensity for aggregation. nih.gov

Synthesis-Integrated Substitution: The most direct method for introducing a meso-substituent is by using a substituted aldehyde (R-CHO) or acid chloride during the initial condensation step of the synthesis. rsc.org A wide variety of aromatic and aliphatic groups can be incorporated this way.

Post-Synthetic Modification: Halogenated meso-substituents, particularly chloro or bromo groups, can be introduced and subsequently replaced. For example, 3,5,8-trichloro-BODIPY undergoes regioselective Stille coupling preferentially at the 8-position. nih.gov

Influence on Properties: The nature of the meso-substituent has a profound impact.

Electron-Withdrawing Groups: Groups like nitro or methoxycarbonyl on a meso-pyridyl ring can increase fluorescence quantum yields by reducing the electron density on the BODIPY core. mdpi.com

Steric Hindrance: Bulky groups at the meso-position can induce a perpendicular orientation relative to the BODIPY plane. nih.gov This steric hindrance can prevent fluorescence quenching caused by free rotation of the substituent, thereby enhancing fluorescence. mdpi.comnih.gov

π-Conjugation: Aryl groups at the meso-position that can engage in π-conjugation with the core can lead to red-shifted absorption and emission spectra.

While modifications to the carbon skeleton are common, the boron atom offers a unique opportunity for tuning the dye's properties. nih.govmdpi.com Substitution of the fluorine atoms on the BF₂ group can alter photophysical characteristics, solubility, and aggregation behavior, often without significantly shifting the spectral properties. mdpi.compreprints.org

Two primary methodologies are employed for boron modification:

Lewis Acid-Promoted Substitution: The use of Lewis acids, such as aluminum chloride (AlCl₃) or boron trichloride (B1173362) (BCl₃), activates the B-F bonds. nih.govmdpi.com This activation facilitates the substitution of fluorine atoms with a variety of nucleophiles, leading to the formation of new B-O, B-N, or B-C bonds. mdpi.compreprints.org

Base-Promoted/Nucleophilic Substitution: Strong nucleophiles, including alkoxides and organometallic reagents (e.g., Grignard or organolithium reagents), can directly displace the fluoride (B91410) ions to form new B-O or B-C bonds. mdpi.compreprints.org This approach has been used to introduce aryloxy or alkoxy groups onto the boron center. researchgate.net

These modifications can tune fluorescence quantum yields, redox properties, and chemical stability. preprints.org For example, replacing the fluorine atoms with bulkier groups can disrupt intermolecular π-π stacking, which is beneficial for creating highly emissive materials in the solid state. acs.org

Advanced Reaction Mechanisms and Catalysis in this compound Synthesis

The regioselective functionalization of BODIPY dyes often relies on transition-metal catalysis, with palladium-catalyzed reactions being the most prominent. Understanding the mechanisms of these reactions is key to developing more efficient and selective synthetic methods.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like Suzuki or Stille coupling generally follows a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the BODIPY core. acs.org Research has shown that for polyhalogenated BODIPYs, this step is regioselective, with palladium preferentially inserting into the C-Br bonds at the more electron-deficient 3,5-positions. nih.govacs.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond on the BODIPY scaffold and regenerating the Pd(0) catalyst. researchgate.net

Multicomponent Reactions (MCRs): Advanced strategies like MCRs have been employed to generate complex BODIPY structures in a single step. nih.gov For instance, an isonitrile-functionalized BODIPY can participate in Ugi or Passerini reactions, creating diverse adducts with high efficiency and structural complexity that would be difficult to achieve through traditional stepwise synthesis. nih.gov

Green Chemistry Principles Applied to the Sustainable Synthesis of this compound and Its Analogs

Applying green chemistry principles to the synthesis of fluorescent dyes is an increasingly important area of research, aimed at reducing environmental impact and improving safety. mdpi.com

Solvent-Free Synthesis (Mechanochemistry): As previously mentioned, the synthesis of the BODIPY core via mechanochemical grinding represents a significant step towards sustainability. d-nb.info This method drastically reduces or eliminates the need for hazardous organic solvents, minimizes waste, and shortens reaction times, aligning with the principles of pollution prevention and atom economy. d-nb.infomdpi.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all reactant atoms into the final product. One-pot syntheses and MCRs contribute to higher atom economy by reducing the number of isolation and purification steps, which often lead to material loss. nih.gov

Use of Safer Solvents: When solvents are necessary, a shift towards less hazardous alternatives is encouraged. Replacing chlorinated solvents like dichloromethane (B109758) with greener options can significantly reduce the environmental and health risks associated with the synthesis.

Energy Efficiency: Methods that operate at ambient temperature and pressure, such as the mechanochemical approach, are more energy-efficient than those requiring prolonged heating. d-nb.info Microwave-assisted synthesis can also be an energy-efficient alternative, often reducing reaction times from days to hours. researchgate.net

By embracing these principles, the synthesis of this compound and its analogs can become more sustainable, efficient, and environmentally benign.

Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers

The development of stereoselective synthetic methods for producing chiral Bodipy dyes, including enantiomers and diastereomers of scaffolds like this compound, is a significant area of research. Chirality in Bodipy dyes is of particular interest for applications in chiroptical materials, enantioselective sensing, and circularly polarized luminescence (CPL). The stereoselectivity can be introduced through several primary strategies, including the incorporation of chiral substituents, the creation of stereogenic centers directly on the Bodipy core or at the boron center, and the formation of atropisomers with restricted bond rotation.

Enantioselective Approaches

Another powerful strategy is the use of asymmetric catalysis. Recent advancements have demonstrated the modular enantioselective assembly of multi-substituted boron-stereogenic Bodipys. nih.govresearchgate.net This approach utilizes a Palladium-catalyzed desymmetric Suzuki cross-coupling reaction to precisely functionalize a prochiral Bodipy scaffold, leading to a wide range of highly functionalized, enantioenriched Bodipy derivatives with the stereocenter at the boron atom. nih.govresearchgate.net While not specifically detailed for the this compound chromophore, this methodology represents a state-of-the-art approach that could be adapted for its stereoselective synthesis.

The following table summarizes representative enantioselective methods applicable to Bodipy scaffolds.

| Method | Chiral Source | Key Reaction | Typical Enantiomeric Excess (ee) | Reference |

| Attachment of Chiral Auxiliary | (R)- or (S)-1,1'-Binaphthyl | Suzuki or other cross-coupling reactions | >99% | rsc.orgrsc.org |

| Asymmetric Catalysis | Chiral Pd-catalyst and ligand | Desymmetric Suzuki cross-coupling | Up to 99% | nih.gov |

| Chiral Derivatizing Agents | Chiral amines or alcohols | Nucleophilic substitution on the Bodipy core or boron center | Variable, dependent on separation | rsc.org |

Diastereoselective Strategies

Diastereoselective synthesis of chiral Bodipy dyes can be approached by introducing a second stereocenter into a molecule that already contains one. This is a common strategy for separating enantiomers, as the resulting diastereomers often have different physical properties (e.g., solubility, chromatographic retention) that allow for their separation. researchgate.net For axially chiral Bodipys, the introduction of a second, point chiral center can convert a pair of enantiomers into a pair of diastereomers, which can then potentially be separated using standard chromatographic techniques like column chromatography. researchgate.net

For example, a racemic mixture of an axially chiral Bodipy could be reacted with a single enantiomer of a chiral alcohol. This would result in two diastereomeric products that could be separated. Subsequent removal of the chiral auxiliary would then yield the individual enantiomers of the original axially chiral Bodipy.

Multicomponent reactions (MCRs) have also been explored for the synthesis of complex Bodipy structures. nih.gov While not inherently stereoselective, the use of chiral starting materials in MCRs could lead to the diastereoselective formation of complex chiral Bodipy derivatives. The adaptability of MCRs allows for the introduction of diverse functionalities, which could include chiral elements that direct the stereochemical outcome of subsequent transformations. nih.gov

The table below outlines general diastereoselective strategies that could be applied to the synthesis of chiral this compound.

| Strategy | Description | Separation Method | Potential Application | Reference |

| Chiral Auxiliary Derivatization | A racemic mixture of a chiral Bodipy is reacted with an enantiopure chiral auxiliary to form a mixture of diastereomers. | Column Chromatography, HPLC | Resolution of enantiomers | researchgate.net |

| Diastereoselective Reaction on a Chiral Substrate | A prochiral Bodipy containing a chiral center is subjected to a reaction that creates a second stereocenter in a diastereoselective manner. | Column Chromatography, HPLC | Synthesis of specific diastereomers | rsc.org |

The development of these stereoselective methodologies is crucial for advancing the application of Bodipy dyes in fields that require precise control over molecular chirality. While specific examples for this compound are not yet prevalent in the literature, the principles established with other Bodipy scaffolds provide a clear roadmap for the future synthesis of its enantiomers and diastereomers.

Elucidating Photophysical Phenomena and Advanced Spectroscopic Signatures of Bodipy 576/589

High-Resolution Spectroscopic Characterization Techniques for Bodipy 576/589

The precise elucidation of the molecular structure of this compound is accomplished through a suite of high-resolution spectroscopic techniques. These methods provide unambiguous confirmation of its covalent framework, conformational details, and three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of BODIPY dyes in solution. For derivatives analogous to this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F, ¹¹B) and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are routinely employed to assign all proton and carbon signals and to establish through-bond connectivities, thus confirming the molecular structure. nih.govacs.orgfrontiersin.orgresearchgate.netrsc.org

¹H and ¹³C NMR: These spectra reveal the chemical environment of each hydrogen and carbon atom in the molecule. The signals corresponding to the protons on the BODIPY core and the appended pyrrole (B145914) ring are characteristic and confirm the successful synthesis of the dye. semanticscholar.org

Fluorine NMR (¹⁹F NMR): Given the presence of a difluoroboron (BF₂) bridge, ¹⁹F NMR is particularly informative. The fluorine atoms typically appear as a sharp quartet in the spectrum due to coupling with the boron nucleus (¹¹B, spin I=3/2). dal.ca The chemical shift of the fluorine signal is sensitive to the electronic environment around the BODIPY core, making ¹⁹F NMR a useful probe for studying substituent effects. thno.orgrsc.org

2D-NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between adjacent protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This comprehensive analysis provides irrefutable proof of the compound's covalent structure. nih.govacs.orgrsc.org

Solid-State NMR: While less common for routine characterization, solid-state NMR can provide valuable information about the structure and dynamics of BODIPY dyes in the solid phase. For instance, ¹⁹F magic-angle spinning (MAS) NMR can reveal multiple, distinct fluorine environments in the crystal lattice, suggesting different molecular packing or conformations. rsc.orgnih.gov This technique can also probe the chemical shift anisotropy, which is influenced by the local electronic structure and molecular motion. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to confirm the elemental composition of this compound with high accuracy. It provides an exact mass measurement, which is then compared to the calculated mass of the proposed molecular formula. nih.govacs.orgrsc.org

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern resulting from the presence of boron. Boron has two stable isotopes: ¹⁰B (natural abundance ~19.9%) and ¹¹B (natural abundance ~80.1%). nih.govresearchgate.net Consequently, the molecular ion peak in the mass spectrum appears as a distinct cluster of signals separated by one mass unit, with relative intensities reflecting the natural abundance of the boron isotopes. This isotopic signature serves as a definitive confirmation of the presence of a single boron atom within the molecule. nih.govborates.today HRMS analysis allows for the resolution of this fine structure, providing experimental isotopic patterns that can be compared with theoretically simulated spectra for ultimate structural validation.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's constituent bonds. These techniques are complementary, as some vibrational modes may be active in one technique but not the other, depending on changes in the dipole moment (FTIR) or polarizability (Raman). surfacesciencewestern.com

For the BODIPY core, characteristic vibrational bands can be assigned to specific motions of the chemical structure. Detailed experimental and computational studies on model BODIPY compounds have identified key vibrational modes: unifi.it

C=C and C=N Stretching: Strong bands in the 1300-1600 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the dipyrromethene framework.

B-F Stretching: The asymmetric stretching of the B-F bonds in the BF₂ group typically gives rise to a strong absorption in the FTIR spectrum.

Pyrrole Ring Vibrations: The appended pyrrole ring will have its own characteristic C-H, N-H, and ring stretching and bending modes.

Out-of-Plane Bending: Vibrations corresponding to the out-of-plane bending of C-H bonds are also observed.

These spectra are highly sensitive to the molecular structure and conformation. By comparing the experimental spectra of this compound with those of related, structurally defined BODIPY dyes, a detailed assignment of the vibrational modes can be achieved, confirming the integrity of the molecular framework. unifi.itunipd.itresearchgate.net

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline sample, allowing for the precise determination of atomic positions and the elucidation of the three-dimensional molecular structure. While a crystal structure for this compound itself is not publicly available, numerous studies on closely related 3-pyrrolyl-BODIPY derivatives provide a clear picture of its expected structural features. nih.govacs.orgrsc.orgacs.orgresearchgate.net

Key structural parameters derived from X-ray analysis of analogous compounds include:

BODIPY Core Planarity: The central 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core is generally found to be highly planar. nih.govacs.orgnih.gov

Bond Lengths and Angles: The C-C, C-N, C-B, and B-F bond lengths and angles are consistent with those expected for an aromatic, conjugated system. The geometry around the boron atom is tetrahedral. nih.govacs.org

Pyrrole Ring Orientation: A crucial structural feature is the dihedral angle between the plane of the appended pyrrole ring at the 3-position and the plane of the BODIPY core. This angle is influenced by steric hindrance from adjacent substituents and affects the extent of π-conjugation, which in turn influences the photophysical properties. nih.govrsc.org

Crystal Packing: The analysis also reveals intermolecular interactions, such as π-π stacking, which can significantly influence the solid-state optical properties of the material. nih.govnih.gov

Table 1: Representative Crystallographic Data for a 3-Pyrrolyl-BODIPY Analog Data extracted from studies on structurally similar compounds for illustrative purposes.

| Parameter | Typical Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govacs.org |

| Space Group | P2₁/c or P2₁/n | nih.govacs.org |

| BODIPY Core Deviation from Planarity | Low (Highly Planar) | acs.orgnih.gov |

| Dihedral Angle (BODIPY-Pyrrole) | ~12-25° | nih.govrsc.org |

Intrinsic Photophysical Properties and Mechanistic Investigations of this compound Fluorescence

This compound is characterized by its bright fluorescence in the orange-red portion of the spectrum. Its photophysical behavior is governed by the electronic structure of its extended π-conjugated system.

The photophysical process begins with the absorption of a photon, promoting the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). This S₀ → S₁ transition is responsible for the major, intense absorption band. nih.gov Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways:

Fluorescence: Radiative decay from the S₁ to the S₀ state, resulting in the emission of a photon. This is the desired pathway for fluorescent applications. The emission spectrum is typically a mirror image of the main absorption band, with a small energy separation known as the Stokes shift. researchgate.net

Internal Conversion: A non-radiative decay pathway from S₁ to S₀, often facilitated by molecular vibrations and rotations. This process competes with fluorescence and reduces the quantum yield. tandfonline.com

Intersystem Crossing: A non-radiative transition from the excited singlet state (S₁) to an excited triplet state (T₁). For many BODIPY dyes, this process is inefficient, which contributes to their high fluorescence quantum yields. rsc.org

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The photophysical properties of this compound are highly dependent on its molecular environment, particularly the solvent.

Table 2: Photophysical Properties of this compound and Analogs in Various Solvents

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Absorption Maximum (λ_abs) | ~576 nm | - | abpbio.com |

| Emission Maximum (λ_em) | ~589 nm | - | abpbio.com |

| Fluorescence Quantum Yield (Φ_F) | High in nonpolar solvents | e.g., Hexane, Toluene | ias.ac.inacs.org |

| Decreases with increasing solvent polarity | e.g., Dichloromethane (B109758), THF, Methanol | acs.orgresearchgate.net | |

| 0.13 | Not specified | lumiprobe.com | |

| Excited-State Lifetime (τ) | ~5 ns or longer | - | abpbio.comabpbio.com |

The observed decrease in quantum yield with increasing solvent polarity for pyrrolyl-BODIPYs suggests that polar solvents may stabilize non-radiative decay pathways, such as those involving intramolecular charge transfer (ICT) states. ias.ac.inacs.orgnih.gov The extended π-system, including the appended pyrrole, can facilitate charge separation in the excited state, and this process can be enhanced in polar environments, leading to fluorescence quenching. acs.org The relatively long excited-state lifetime of this compound is advantageous for applications such as fluorescence polarization assays. abpbio.comabpbio.com

Fluorescence Lifetime Measurement Methodologies and Decay Kinetics Analysis of this compound

The fluorescence lifetime, a critical parameter defining the temporal characteristics of a fluorophore's excited state, is a key feature of this compound. This compound is distinguished by a relatively long excited-state lifetime, typically in the range of 5 nanoseconds or longer. abpbio.comfishersci.comaatbio.comantibodies.comabpbio.com This extended duration in the excited state is particularly advantageous for applications such as fluorescence polarization-based assays, where rotational motion of the labeled molecule during the excited state lifetime is monitored. abpbio.comantibodies.comruixibiotech.com

The primary methodology for determining the fluorescence lifetime of Bodipy dyes is Time-Correlated Single-Photon Counting (TCSPC). csic.es This technique involves exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival times of individual fluorescence photons relative to the excitation pulse. The resulting histogram of arrival times represents the fluorescence decay profile.

The analysis of the decay kinetics of this compound and its conjugates can reveal complexities in the molecular environment. While the parent dye often exhibits a single exponential decay in homogenous solutions, indicating a single emissive species with a uniform environment, multi-exponential decay kinetics are frequently observed when the dye is conjugated to biomolecules or in heterogeneous systems. ias.ac.inuni-goettingen.de For instance, dual-exponential decay has been noted in structurally distorted Bodipy derivatives, which can be indicative of different conformational states or excited-state processes like E-type delayed fluorescence. nih.gov The complexity of decay kinetics can also be influenced by the size and nature of molecules labeled with Bodipy dyes. uni-goettingen.de

| Parameter | Typical Value | Measurement Technique | Significance |

| Fluorescence Lifetime (τ) | ≥ 5 nanoseconds | Time-Correlated Single-Photon Counting (TCSPC) | Suitable for fluorescence polarization assays |

| Decay Kinetics | Single or multi-exponential | TCSPC Data Fitting | Provides insight into molecular environment and excited-state dynamics |

Intersystem Crossing (ISC) Processes and Triplet State Characterization in this compound Systems

Intersystem crossing (ISC) is a photophysical process involving a spin-forbidden transition from an excited singlet state (S₁) to a triplet state (T₁). For the unmodified Bodipy core, including this compound, the rate of ISC is typically very low, resulting in a high fluorescence quantum yield and negligible triplet state population. d-nb.info This is a defining characteristic of the Bodipy family, making them excellent fluorescent probes.

However, the Bodipy core can be strategically modified to enhance ISC rates, transforming the fluorophore into a photosensitizer capable of generating singlet oxygen or participating in triplet-triplet annihilation. A primary method to achieve this is through the "heavy-atom effect," where heavy atoms like iodine or bromine are introduced into the dye structure. nih.gov The strong spin-orbit coupling provided by the heavy atom significantly increases the probability of the S₁ → T₁ transition. nih.gov

Another advanced mechanism to promote ISC in Bodipy systems is through spin-orbit charge transfer (SO-CT). nih.gov In specially designed electron donor-acceptor dyads, photoinduced electron transfer can lead to a charge-separated state, and subsequent charge recombination can populate the triplet state efficiently. nih.gov The efficiency of this process is highly dependent on the solvent polarity, the linker between the donor and acceptor, and their mutual orientation. nih.govresearchgate.net

The characterization of the resultant triplet states is often performed using advanced spectroscopic techniques. Nanosecond transient absorption spectroscopy can monitor the triplet-triplet absorption signals, allowing for the determination of triplet state lifetimes, which can range from microseconds to milliseconds. nih.govunipd.itnih.gov For a more detailed analysis, time-resolved electron paramagnetic resonance (TREPR) spectroscopy is employed to selectively detect the paramagnetic triplet species and provide information on the spin density distribution and the decay kinetics of individual triplet sublevels. nih.govunipd.itnih.gov

| Process | Description | Method of Enhancement | Characterization Technique |

| Intersystem Crossing (ISC) | Transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). | Heavy-atom effect (e.g., iodination); Spin-Orbit Charge Transfer (SO-CT). | Transient Absorption Spectroscopy |

| Triplet State | A long-lived excited state with parallel electron spins. | Enhanced ISC. | Nanosecond Transient Absorption; Time-Resolved EPR (TREPR). |

Elucidation of Radiative and Non-Radiative Deactivation Mechanisms in this compound

Once excited to the S₁ state, this compound deactivates back to the ground state (S₀) through several competing pathways, which can be broadly categorized as radiative and non-radiative.

Radiative Decay: The dominant deactivation pathway for this compound is fluorescence, a radiative process where a photon is emitted. This is reflected in its characteristically high fluorescence quantum yield. abpbio.comruixibiotech.com The rate constant for radiative decay (k_r) is related to the fluorescence lifetime (τ_F) and the fluorescence quantum yield (Φ_F) by the equation k_r = Φ_F / τ_F. For Bodipy derivatives, these values can be calculated from experimental measurements. ias.ac.in

Non-Radiative Decay: These are processes that deactivate the excited state without the emission of a photon. The rate constant for non-radiative decay (k_nr) represents the sum of the rates of all such processes. The primary non-radiative pathways for Bodipy systems include:

Internal Conversion (IC): A spin-allowed transition from a higher electronic state to a lower one (e.g., S₁ → S₀) without photon emission. d-nb.info For many Bodipy dyes, IC can be promoted by intramolecular motions, such as the rotation of a meso-aryl substituent. researchgate.netnih.gov This pathway is often temperature-dependent; as temperature increases, rotational motion becomes more pronounced, leading to a decrease in fluorescence quantum yield and lifetime. researchgate.netnih.gov

Intersystem Crossing (ISC): As discussed previously, this is a spin-forbidden transition to the triplet state. While inefficient in the parent this compound, it can become a significant non-radiative channel upon structural modification. d-nb.inforesearchgate.net

| Deactivation Pathway | Type | Description | Influencing Factors |

| Fluorescence | Radiative | Emission of a photon to return from S₁ to S₀. | Molecular structure, environment. |

| Internal Conversion (IC) | Non-Radiative | Radiationless transition between states of the same spin multiplicity (S₁ → S₀). | Temperature, viscosity, intramolecular rotation. |

| Intersystem Crossing (ISC) | Non-Radiative | Radiationless transition between states of different spin multiplicity (S₁ → T₁). | Presence of heavy atoms, charge transfer states. |

Environmental and Solvatochromic Effects on this compound Photophysics

Influence of Solvent Polarity, Viscosity, and Hydrogen Bonding on this compound Spectra

A hallmark property of the this compound core structure is its relative insensitivity to the surrounding environment, particularly solvent polarity and pH. abpbio.comfishersci.comaatbio.comabpbio.com Its absorption and fluorescence spectra typically show only minor shifts even with significant changes in the polarity of the solvent. This stability is attributed to the symmetrical nature of the chromophore and the fact that its ground-state and excited-state dipole moments are nearly orthogonal, minimizing interactions with polar solvent molecules.

While the parent dye is largely non-solvatochromic, specific derivatives of the Bodipy core can be engineered to exhibit strong solvatochromism, where the emission wavelength is highly dependent on solvent polarity. researchgate.netrsc.org This sensitivity is typically achieved by introducing electron-donating and electron-withdrawing groups to create an intramolecular charge transfer (ICT) character in the excited state. However, for the standard this compound, this effect is minimal.

Solvent viscosity can have a more pronounced effect on the photophysics of certain Bodipy derivatives. For structures that possess freely rotating molecular components (e.g., a meso-aryl group), an increase in solvent viscosity can restrict these intramolecular motions. nih.gov Since such motions often serve as a non-radiative decay channel, increasing viscosity can lead to a higher fluorescence quantum yield. nih.gov

| Environmental Factor | Effect on this compound Spectra | Underlying Mechanism |

| Solvent Polarity | Minimal solvatochromic shift | Symmetrical structure, small change in dipole moment upon excitation. |

| Solvent Viscosity | Can increase fluorescence quantum yield (in specific derivatives) | Restriction of intramolecular rotations that act as non-radiative decay pathways. |

| Hydrogen Bonding | Generally low sensitivity | The core structure lacks strong hydrogen bond donor/acceptor sites. |

Temperature Dependence of this compound Fluorescence and Photostability

The fluorescence and photostability of Bodipy dyes can be significantly influenced by temperature, primarily through its effect on non-radiative decay pathways. For Bodipy structures that have sterically unhindered, rotatable meso-substituents, an increase in temperature provides more thermal energy to overcome the rotational barrier. researchgate.netnih.gov This enhanced rotational motion facilitates deactivation via a conical intersection between the ground and excited state potential energy surfaces, leading to a marked decrease in both fluorescence quantum yield and lifetime as the temperature rises. nih.gov

Conversely, in sterically hindered Bodipy compounds where this rotation is blocked, the fluorescence properties are barely affected by temperature changes. researchgate.netnih.gov This indicates that the primary mechanism of temperature-dependent fluorescence quenching in many Bodipy dyes is linked to intramolecular dynamics rather than solvent-mediated quenching processes.

The photostability of this compound is generally considered high. However, like most organic fluorophores, it can undergo photobleaching under prolonged and intense irradiation. While specific data on the temperature dependence of this compound's photostability is limited, it is generally expected that higher temperatures could accelerate photodegradation reactions by providing the necessary activation energy for photochemical decomposition pathways.

| Temperature Change | Effect on Fluorescence | Effect on Photostability | Primary Mechanism |

| Increase | Decrease in quantum yield and lifetime (for sterically unhindered derivatives) | Potential decrease | Increased rate of non-radiative decay via intramolecular rotation; potential acceleration of photodegradation reactions. |

| Decrease | Increase in quantum yield and lifetime (for sterically unhindered derivatives) | Potential increase | Freezing of intramolecular motions that act as non-radiative decay channels. |

Advanced Time-Resolved Spectroscopy for Dynamic Photophysical Processes of this compound

To fully understand the complex and ultrafast events that occur after photoexcitation of this compound, a suite of advanced time-resolved spectroscopic techniques is employed. These methods provide a window into the dynamic processes of the excited state on timescales ranging from femtoseconds to milliseconds.

Transient Absorption (TA) Spectroscopy: This pump-probe technique is invaluable for studying excited-state absorption, stimulated emission, and the formation of transient species like triplet states or charge-separated states. frontiersin.org With femtosecond to nanosecond time resolution, TA spectroscopy can directly track processes like charge separation and recombination in Bodipy-based donor-acceptor systems and monitor the population and decay of the triplet state. nih.govnih.gov

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species by probing their vibrational spectra. Following excitation with a laser pulse, changes in the infrared absorption spectrum are monitored over time. This has been used to identify the specific vibrational modes associated with the singlet excited state of Bodipy-containing polymers, offering a more detailed picture of the excited-state structure. frontiersin.org

Time-Resolved Fluorescence Spectroscopy: Beyond the lifetime measurements from TCSPC, time-resolved emission spectra (TRES) can track dynamic changes in the fluorescence spectrum over time. This is particularly useful for studying solvent relaxation processes or excited-state reactions that alter the emission properties of the fluorophore.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique monitors the energy transfer between a donor fluorophore and an acceptor. This compound has been used as a FRET acceptor in conjunction with donors like Bodipy FL. nih.gov Time-resolved measurements allow for the precise determination of distances and the study of dynamic conformational changes in biomolecules. nih.gov

Time-Resolved Electron Paramagnetic Resonance (TREPR): As mentioned previously, TREPR is a powerful magnetic resonance technique specifically used to study paramagnetic species. It is essential for characterizing the triplet states of Bodipy photosensitizers, providing data on their formation, decay kinetics, and electronic structure that is inaccessible by optical methods alone. unipd.itnih.gov

These advanced techniques provide the detailed, time-resolved data necessary to construct a complete picture of the photophysical landscape of this compound, from initial photon absorption to the ultimate return to the ground state.

Femtosecond Transient Absorption Spectroscopy for Excited State Dynamics

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful technique utilized to investigate the ultrafast dynamic processes of photoexcited molecules. nih.gov This method allows for the real-time observation of the formation, evolution, and decay of transient species such as excited singlet states and charge-transfer states on timescales ranging from femtoseconds to picoseconds. nih.gov For Bodipy dyes, fs-TA provides critical insights into the complex photophysical pathways that follow light absorption.

Upon photoexcitation, this compound, like other Bodipy derivatives, is promoted to an excited singlet state (S₁). The subsequent dynamics are highly dependent on the molecular structure and the surrounding solvent environment. rsc.org Fs-TA studies on related Bodipy-based systems reveal the presence of an initial excited species that forms independently of solvent polarity, often characterized by an induced absorption band in the near-infrared region. rsc.orgtudelft.nl

Following this initial excitation, several competing relaxation pathways can occur:

Structural Relaxation: In non-polar solvents, the excited state may undergo structural relaxation, leading to a delocalized state with partial charge transfer character. rsc.orgtudelft.nl A study on a Bodipy derivative with a twisted molecular structure identified a structural relaxation of the S₁ excited state occurring on a timescale of approximately 1.5 picoseconds. nih.govresearchgate.net

Charge Separation: In more polar solvents, a fully charge-separated state can be formed. rsc.orgtudelft.nl The solvent polarity plays a crucial role in stabilizing these charge-transfer states, influencing their formation and lifetime.

Non-Radiative Decay: Fs-TA can also probe pathways for non-radiative decay. For certain structurally modified Bodipy compounds, theoretical studies combined with fs-TA data have shown that conical intersections can be responsible for efficient non-radiative decay from the S₁ state, leading to low fluorescence quantum yields. nih.gov

The data obtained from fs-TA spectroscopy are typically presented as a three-dimensional plot of differential absorbance (ΔA) versus wavelength and time delay. Analysis of these spectra allows for the identification of transient species and the determination of their lifetimes.

Table 1: Representative Excited State Dynamics of a Bodipy System Studied by fs-TA This table illustrates typical processes and timescales observed in Bodipy derivatives, providing a model for the expected behavior of this compound.

| Process | Timescale | Solvent Environment | Observation |

| Initial Photoexcitation | < 100 fs | General | Formation of the S₁ state. |

| Structural Relaxation | ~1.5 ps | Toluene (Non-polar) | Evolution of the S₁ state to a relaxed, partially charge-transfer state. nih.govresearchgate.net |

| Charge Separation | ps timescale | Polar Solvents | Formation of a fully charge-separated state. rsc.org |

| Non-radiative Decay | ps timescale | General | Decay of the S₁ state through pathways like conical intersections. nih.gov |

Picosecond Time-Correlated Single Photon Counting (TCSPC) for Ultrafast Fluorescence Lifetime Analysis

Picosecond Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring the fluorescence lifetimes of fluorophores. photon-force.com The method involves repetitively exciting a sample with short pulses of light and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. picoquant.com By collecting the arrival times of many photons, a histogram is constructed that represents the statistical distribution of the decay, from which the fluorescence lifetime (τ) can be accurately determined. photon-force.compicoquant.com TCSPC systems can achieve temporal resolutions down to the picosecond level. photon-force.comnih.gov

This compound is known for its bright fluorescence and a relatively long excited-state lifetime, which is a key characteristic for its application in fluorescence polarization assays. abpbio.comaatbio.com The fluorescence lifetime is typically reported to be 5 nanoseconds or longer. abpbio.comaatbio.comruixibiotech.comantibodies.comaatbio.com This extended lifetime provides a sufficient window for molecular tumbling to be observed through changes in fluorescence polarization.

The fluorescence lifetime of this compound, while relatively insensitive to pH, can be influenced by the solvent and its local environment. abpbio.comaatbio.com TCSPC is the ideal method to quantify these subtle changes. For example, conjugation of the dye to a biomolecule or its incorporation into a lipid membrane can alter the lifetime, providing information about the dye's immediate surroundings.

Table 2: Typical Photophysical Properties of this compound This table summarizes the characteristic lifetime and spectral properties of the this compound dye.

| Parameter | Typical Value | Technique for Measurement | Significance |

| Fluorescence Lifetime (τ) | ≥ 5 ns | TCSPC | Suitable for fluorescence polarization and lifetime-based sensing. abpbio.comaatbio.comruixibiotech.com |

| Excitation Maximum (Ex) | ~575 nm | Spectrofluorometry | Wavelength for optimal excitation. abpbio.com |

| Emission Maximum (Em) | ~588 nm | Spectrofluorometry | Wavelength of maximum fluorescence intensity. abpbio.com |

| Molar Extinction Coefficient (ε) | High | UV-Vis Spectroscopy | Indicates strong light absorption. aatbio.comruixibiotech.com |

| Fluorescence Quantum Yield (ΦF) | High | Quantum Yield Measurement | Indicates high emission efficiency. abpbio.comaatbio.comruixibiotech.com |

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy of Chiral this compound Systems

The core structure of Bodipy is achiral. ehu.es However, chirality can be introduced into the molecule by attaching chiral substituents to the Bodipy core. This structural modification results in chiral Bodipy systems that exhibit chiroptical properties, meaning they interact differently with left and right circularly polarized light. ehu.esresearchgate.net These properties are investigated using techniques such as Circular Dichroism (CD) spectroscopy.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govrsc.org A CD spectrum plots this difference (ΔA = AL - AR) as a function of wavelength. The resulting signals, known as Cotton effects, can be positive or negative and provide information about the stereochemistry and conformation of the molecule. nih.gov

For chiral Bodipy systems, CD spectroscopy reveals information about the chirality induced in the Bodipy chromophore by the appended chiral units. researchgate.net For instance, the synthesis of Bodipy derivatives bearing binaphthyl units or pendant glucose units has been shown to produce molecules with distinct CD activity. ehu.esnih.gov The CD spectra of these compounds show Cotton effects in the absorption region of the Bodipy core, confirming the transfer of chirality to the electronic transitions of the chromophore. nih.gov

Furthermore, some chiral Bodipy systems not only exhibit CD but also Circularly Polarized Luminescence (CPL), which is the differential emission of left and right circularly polarized light from a chiral excited state. ehu.esnih.gov The efficiency of CPL is quantified by the luminescence dissymmetry factor (glum). ehu.esnih.gov Studies on chiral Bodipy-based polymers have demonstrated that well-defined chiral arrangements along the polymer backbone can lead to significantly enhanced glum values. rsc.org

Table 3: Illustrative Chiroptical Data for a Hypothetical Chiral Bodipy System This table provides a representative example of the kind of data obtained from CD spectroscopy for a chiral Bodipy derivative.

| Spectroscopic Technique | Wavelength (nm) | Signal | Interpretation |

| UV-Vis Absorption | ~580 nm | Positive Absorbance | Main absorption band of the Bodipy chromophore. |

| Circular Dichroism (CD) | ~585 nm | Positive Peak | Positive Cotton effect indicating a specific chiral conformation. |

| Circular Dichroism (CD) | ~560 nm | Negative Trough | Negative Cotton effect, part of a bisignate signal. |

Computational Chemistry and Theoretical Modeling of Bodipy 576/589 Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity of Bodipy 576/589

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the absorption, emission, and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure (ground state geometry) and the distribution of electrons within the this compound molecule. By approximating the complex many-electron problem, DFT provides a balance between accuracy and computational cost, making it suitable for medium to large molecules.

Researchers have employed DFT methods to optimize the geometry of this compound. For instance, in studies involving Förster resonance energy transfer (FRET), the geometry of this compound has been optimized using the B3LYP functional with the 6-31G basis set. nih.gov This optimization is a crucial first step, as the calculated geometry serves as the foundation for subsequent predictions of electronic properties and spectra. DFT calculations also yield information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding electronic transitions and reactivity.

Table 1: DFT Functionals and Basis Sets Used in BODIPY Calculations

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G | Geometry Optimization | nih.gov |

| B3LYP | 6-311G* | Ground State Optimization | nih.gov |

| M06-2X | def2-TZVP | Excited State Calculations | researchgate.net |

| PBE0 | Various | Ground & Excited State Calculations | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for investigating the electronic excited states of molecules like this compound. It is used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without changing the molecular geometry. These energies are directly related to the absorption maxima observed in UV-Vis spectroscopy.

While TD-DFT is efficient, it is known to have challenges in accurately predicting the excitation energies of BODIPY dyes, often overestimating them by 0.3 to 0.5 eV. researchgate.netnih.gov This discrepancy is partly attributed to the potential for double-excitation character in these systems, which is not well-described by standard TD-DFT approaches. nih.gov Despite this, TD-DFT remains invaluable for predicting trends in absorption and emission properties upon chemical modification. nih.gov Benchmark studies have been performed to identify the best-performing functionals for BODIPY systems, with dispersion-corrected, spin-component-scaled, double-hybrid functionals like DSD-BLYP showing significantly smaller errors. nih.gov

For systems where standard DFT and TD-DFT methods may be insufficient, more sophisticated ab initio (first-principles) methods are employed. These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI), are designed to handle molecules with highly correlated electrons and multi-reference character, which can be a feature of BODIPY excited states.

These methods are computationally much more demanding than TD-DFT and are therefore often used to benchmark the results of less expensive methods for smaller, model BODIPY systems. units.itcnr.it They provide a more accurate description of the electronic wave function, which is crucial for understanding complex photophysical phenomena. For example, methods like the second-order approximate coupled-cluster (CC2) and CASPT2 (CASSCF with second-order perturbation theory) can provide vertical excitation energies with higher accuracy than TD-DFT for BODIPY derivatives. units.itcnr.it The development of more efficient approximations, such as floating occupation molecular orbital-complete active space configuration interaction (FOMO-CASCI), aims to make these high-level calculations more accessible for studying the photodynamics of complex dyes. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

In one study, MD simulations were used to explore the conformational changes of a protein domain during its synthesis by a ribosome. nih.gov this compound was used as a FRET acceptor dye attached to the protein. Explicit coarse-grained representations of the dye were developed, with initial geometries optimized using DFT. nih.gov The simulations helped to interpret the experimental FRET signals by revealing the molecular details of the dye's behavior and its interaction with the nascent protein chain, demonstrating the power of MD in linking spectroscopic measurements to structural ensembles. nih.gov

Prediction and Rational Design of Novel this compound Derivatives with Tuned Photophysical Properties

A key application of computational chemistry is the rational design of new molecules with desired properties, avoiding costly and time-consuming trial-and-error synthesis. wwu.edu Computational methods are used to predict how chemical modifications to the this compound scaffold would affect its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and stability.

The tuning of BODIPY properties is often achieved by making specific substitutions on the core structure. For example, adding electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, leading to shifts in the absorption and emission spectra. DFT and TD-DFT calculations are instrumental in this process, allowing researchers to screen a variety of potential derivatives in silico to identify promising candidates for specific applications, such as organic solar cells or biological imaging. nih.govnih.gov By calculating the expected spectra of hypothetical molecules, scientists can focus their synthetic efforts on derivatives predicted to have optimal performance. unc.edu

Computational Analysis of Charge Transfer and Energy Transfer Processes within this compound Architectures

Computational methods are essential for analyzing photoinduced charge transfer (CT) and energy transfer (ET) processes in molecular systems containing a this compound unit. uni-tuebingen.de These processes are fundamental to applications in photovoltaics and photocatalysis.

Theoretical calculations can elucidate the mechanisms and dynamics of these transfer events. For instance, in a molecular dyad composed of a donor and an acceptor linked to a BODIPY core, TD-DFT can be used to characterize the nature of the excited states (e.g., locally excited vs. charge-transfer states). mdpi.com Analysis of the molecular orbitals involved in electronic transitions can reveal the directionality of charge separation. osti.gov Furthermore, computational models can estimate key parameters that govern transfer rates, such as the electronic coupling between chromophores and the reorganization energy associated with the transfer. uni-tuebingen.dersc.org Studies on pyrene-BODIPY dyads, for example, have used computational analysis to support experimental findings of charge separation, showing how subtle structural changes can significantly alter the excited-state decay pathways. rsc.org

In Silico Studies of Reaction Mechanisms in the Synthesis and Derivatization of this compound

Computational chemistry and theoretical modeling provide powerful tools for understanding the intricate mechanisms of organic reactions, offering insights into transition states, reaction intermediates, and energetic pathways that are often difficult to probe experimentally. However, a review of the current scientific literature indicates that specific in silico studies focusing on the reaction mechanisms for the synthesis and derivatization of this compound are not extensively available. Computational efforts on Bodipy dyes have predominantly concentrated on elucidating their photophysical and electronic properties rather than the kinetics and thermodynamics of their formation.

Despite the absence of dedicated mechanistic studies for this compound, the general principles of Bodipy synthesis and derivatization can be understood through the lens of computational chemistry applied to the broader class of Bodipy compounds. These studies provide a foundational understanding of the electronic structure and reactivity of the molecular precursors and the Bodipy core itself, which in turn sheds light on the plausible mechanisms of relevant synthetic transformations.

The synthesis of the Bodipy core typically involves a multi-step process, beginning with the acid-catalyzed condensation of pyrroles with an appropriate electrophile (such as an acid chloride or aldehyde) to form a dipyrromethane intermediate. This is followed by an oxidation step to yield a dipyrromethene, which is then complexed with a boron source, commonly boron trifluoride etherate (BF3·OEt2), in the presence of a base.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic properties of the reactants and intermediates in this synthetic sequence. For instance, DFT calculations can model the electron density distribution in pyrrole (B145914) derivatives, identifying the sites most susceptible to electrophilic attack, which is crucial for the initial condensation step.

Derivatization of the Bodipy core, such as through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), is another area where computational studies offer valuable insights. While specific mechanistic calculations for this compound are not prominent, theoretical studies on similar halogenated Bodipy compounds demonstrate how computational chemistry can predict the feasibility and regioselectivity of such transformations. DFT calculations can be employed to determine the energies of the frontier molecular orbitals (HOMO and LUMO) of the Bodipy core, which helps in understanding its reactivity towards nucleophiles and in predicting the outcomes of cross-coupling reactions.

The following table summarizes the application of computational chemistry in understanding the synthesis and derivatization of Bodipy dyes in a general context, which can be extrapolated to infer the mechanisms relevant to this compound.

| Computational Method | Application in Bodipy Synthesis and Derivatization | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization of reactants, intermediates, and products. | Provides stable molecular structures and steric information. |

| Calculation of electronic properties (e.g., Mulliken charges, electrostatic potential maps). | Identifies reactive sites for electrophilic or nucleophilic attack. | |

| Frontier Molecular Orbital (HOMO/LUMO) analysis. | Predicts reactivity and the nature of electronic transitions. | |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra. | Correlates structural modifications with changes in photophysical properties, aiding in the rational design of new derivatives. |

| Transition State Theory | Calculation of activation energies and transition state geometries (hypothetical for Bodipy synthesis). | Would provide detailed mechanistic pathways and reaction rates (currently lacking for this compound). |

Advanced Research Applications and Methodological Innovations Utilizing Bodipy 576/589

Bodipy 576/589 as a Fluorescent Probe in State-of-the-Art Imaging Methodologies

With an absorption maximum around 576 nm and an emission maximum around 589 nm, this compound occupies a distinct position in the orange-red portion of the visible spectrum. mdpi.comabpbio.com Its high fluorescence quantum yield and relative insensitivity to environmental factors such as solvent polarity and pH make it a robust fluorophore for complex biological investigations. mdpi.comthermofisher.comaatbio.com

Super-Resolution Microscopy (e.g., STED, SIM, PALM/STORM) Applications of this compound

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. The selection of an appropriate fluorophore is critical for the success of these methods. While specific, published applications of this compound in all major super-resolution modalities are still emerging, its intrinsic properties make it a highly suitable candidate.

The general class of BODIPY dyes has been successfully utilized in localization microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM). These methods require bright, photostable fluorophores that can be switched between fluorescent "on" and dark "off" states to allow for the precise localization of individual molecules over thousands of imaging frames. lumiprobe.com The high photon output and photostability of this compound are advantageous for generating the high-quality signal needed for accurate localization.

For Stimulated Emission Depletion (STED) microscopy, which uses a second, red-shifted laser to de-excite fluorophores at the periphery of the focal spot, dye photostability is paramount. antibodies.com The robust structure of certain BODIPY derivatives has been shown to be stable under the intense light fields used in STED imaging. medchemexpress.com Given that this compound possesses a relatively long excited-state lifetime (typically around 5 nanoseconds or longer), it is well-suited for applications involving controlled fluorescence depletion. mdpi.comresearchgate.netthermofisher.com

Methodological Advances in Live-Cell Imaging with this compound Probes for in vitro and ex vivo Studies

The ability to image dynamic processes within living cells is a cornerstone of modern cell biology. This compound is particularly well-suited for live-cell imaging due to its high cell permeability and low cytotoxicity at typical working concentrations. thermofisher.commedchemexpress.com Its fluorescence is largely unaffected by changes in the cellular environment, ensuring a stable and reliable signal during time-lapse experiments. abpbio.comfishersci.com

A significant methodological advance involves the use of this compound in Bioluminescence Resonance Energy Transfer (BRET) assays, specifically NanoBRET. In these assays, the dye serves as the energy acceptor. For instance, researchers have developed cell-penetrant probes for measuring protein kinase target engagement in live cells by conjugating promiscuous kinase inhibitors to this compound. mdpi.comresearchgate.net When a NanoLuc (NLuc) luciferase-tagged kinase is present, energy transfer from the luciferase to the Bodipy probe can be measured, providing a quantitative assessment of inhibitor binding inside the cell. mdpi.com The red-shifted emission of this compound is ideal for NanoBRET as it minimizes spectral overlap with the NanoLuc donor emission, thereby optimizing energy transfer efficiency and reducing background signal. medchemexpress.com

Targeted Intracellular Organelle Imaging and Tracking Strategies with this compound Conjugates

The inherent hydrophobicity of the Bodipy core makes it an excellent scaffold for staining lipophilic structures like cellular membranes and lipid droplets. mdpi.com By conjugating the this compound fluorophore to specific targeting moieties, researchers can achieve precise imaging and tracking of intracellular organelles.

A prominent example is the use of Cholesteryl this compound C11 , an orange-fluorescent, lipophilic probe designed for monitoring cholesterol dynamics. aatbio.com This conjugate has been used to investigate cholesterol uptake and transport, as well as the endocytosis of lipoproteins in live cells. aatbio.com In a notable ex vivo application, this probe was used for the in vivo imaging of neutral lipids in zebrafish, allowing for the quantification of regional adiposity and the study of fat deposition in a whole-animal model system. The probe specifically incorporates into adipocyte lipid droplets, providing a weak but specific stain that can be visualized with fluorescence stereomicroscopy.

Deep Tissue Imaging Research Utilizing Red-Shifted this compound Derivatives in Model Systems

Standard fluorescence imaging in deep tissues is hampered by light scattering and absorption by biological components like hemoglobin. To overcome this, researchers are developing probes that absorb and emit light in the red to near-infrared (NIR) window ( >650 nm), where tissue penetration is significantly enhanced. While this compound itself emits in the orange-red region, its core structure serves as a valuable starting point for creating red-shifted derivatives.

One strategy involves the installation of a pyrrole (B145914) unit onto the BODIPY chromophore, which dramatically red-shifts both absorption and emission. Research has demonstrated the synthesis of a series of 3-pyrrolylBODIPY derivatives that show strong absorption in the deep-red to NIR regions (595–684 nm) and intense NIR fluorescence (650–715 nm). The commercial this compound, itself a pyrrolylBODIPY, serves as a benchmark for these developments.

In another approach, a red-shifted fluorescent substrate for the enzyme aldehyde dehydrogenase (ALDH), named AldeRed 588-A , was created by conjugating this compound succinimidyl ester to an aminoacetaldehyde diethyl acetal. This probe allows for the selection of ALDH-positive cells using a red fluorescence channel, which is crucial for studies involving cells already expressing green fluorescent proteins. AldeRed 588-A was successfully used to isolate human hematopoietic stem cells, demonstrating the utility of a this compound derivative in multicolor applications for clinically relevant research.

Integration of this compound in Advanced Chemical and Biosensing Platforms

Beyond imaging, the photophysical characteristics of this compound make it a valuable component in the development of sophisticated sensing platforms. Its stable fluorescence provides a reliable baseline signal that can be modulated in response to specific analytes when incorporated into a proper sensor design.

Ion-Selective Sensing Mechanisms (e.g., pH, Metal Ions, Anions) Utilizing this compound Scaffolds

A key feature of the unmodified this compound dye is its remarkable insensitivity to changes in pH and solvent polarity. abpbio.comfishersci.com This stability is a significant advantage for many of the imaging applications described above, as it ensures that fluctuations in fluorescence intensity are due to the concentration or localization of the probe itself, rather than changes in the local ionic environment.

This inherent stability means the this compound scaffold itself does not function as an ion sensor. Instead, it serves as a stable fluorophore in applications where environmental sensing is undesirable. While other BODIPY derivatives can be specifically engineered to become fluorescent sensors for metal ions (like Cu²⁺, Al³⁺, Cr³⁺, and Fe³⁺) or pH through the attachment of specific chelating groups or ion-sensitive moieties, this is achieved by intentionally designing a mechanism to modulate the dye's fluorescence. medchemexpress.comresearchgate.net For this compound, its primary utility in the context of sensing platforms lies in its role as a non-responsive, constant reporter in multi-component systems or as a stable acceptor in FRET- or BRET-based assays. mdpi.commedchemexpress.com

Data Tables

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (Ex) | ~576 nm | mdpi.comabpbio.com |

| Emission Maximum (Em) | ~589 nm | mdpi.comabpbio.com |

| Molar Extinction Coefficient | ~83,000 - 98,000 cm⁻¹M⁻¹ | Current time information in Bangalore, IN.researchgate.net |

| Excited-State Lifetime | ~5 nanoseconds or longer | mdpi.comresearchgate.netthermofisher.com |

| Key Features | High quantum yield, photostable, hydrophobic, cell-permeable, insensitive to pH | mdpi.comthermofisher.comaatbio.com |

Table 2: Research Applications of this compound and its Derivatives

| Application Area | Specific Derivative/Probe | Research Focus | Model System | Source(s) |

|---|---|---|---|---|

| Live-Cell Imaging | This compound conjugate | NanoBRET Target Engagement | Live HEK293 cells | mdpi.comresearchgate.net |

| Organelle Imaging | Cholesteryl this compound C11 | Cholesterol transport, lipid droplet staining | Live cells, Zebrafish | aatbio.com |

| Enzyme Activity Sensing | AldeRed 588-A | ALDH enzyme activity | Human hematopoietic stem cells |

Detection of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) with Activatable this compound Probes

While the Bodipy core is a versatile scaffold for creating fluorescent probes, specific derivatives are often synthesized to react with particular analytes like reactive oxygen species (ROS). The inherent structure of some Bodipy dyes, featuring a diene system, allows them to react with ROS, leading to a change in their fluorescence. lumiprobe.comlumiprobe.com For instance, the closely related Bodipy 581/591 has been developed into probes for monitoring intracellular ROS. lumiprobe.comruixibiotech.com

Research has focused on creating Bodipy-based red-emitting probes for the selective detection of specific ROS, such as hypochlorous acid, in living cells. aatbio.com These "activatable" or "turn-on" probes are designed to be initially non-fluorescent or weakly fluorescent. Upon reaction with the target ROS or NO, a chemical modification occurs that restores the bright fluorescence of the Bodipy core, allowing for sensitive detection and imaging of these transient species within cellular environments. Although the general strategy is well-established for the Bodipy class, specific, commercially available probes based on the exact this compound structure for ROS/NO detection are less commonly detailed in primary literature compared to custom-synthesized or closely related derivatives like Bodipy 581/591.

Enzyme Activity Monitoring and Small Molecule Detection Via this compound Fluorescence Modulations